molecular formula C15H20N2O5 B499025 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042697-82-4

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No. B499025
CAS RN: 1042697-82-4
M. Wt: 308.33g/mol
InChI Key: IVXJAXDNDTZWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a complex organic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatility in drug design . The compound also contains a dimethoxybenzyl group and an acetic acid group .


Molecular Structure Analysis

The InChI code provided in the description gives some insight into the molecular structure . The compound contains 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the acetic acid group suggests that the compound could act as a weak acid .

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Researchers have synthesized derivatives based on its structure and evaluated their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Further studies are needed to explore its mechanism of action and optimize its antitubercular properties.

Chemical Biology and Medicinal Chemistry

Researchers in chemical biology and medicinal chemistry can use this compound as a scaffold for designing novel molecules. By modifying its functional groups, they can create analogs with improved properties, such as enhanced solubility, bioavailability, or target specificity.

properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJAXDNDTZWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

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